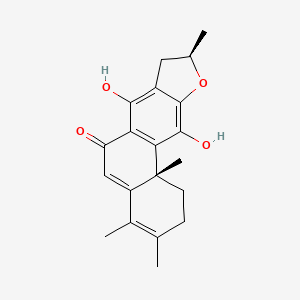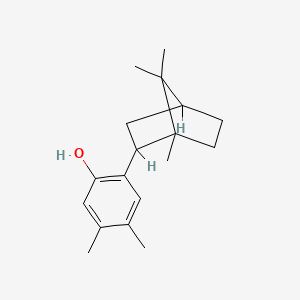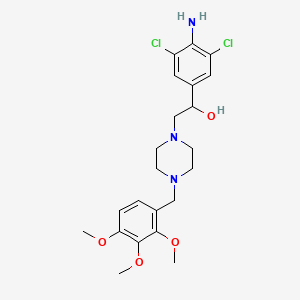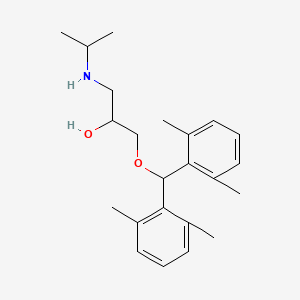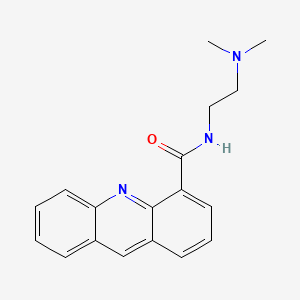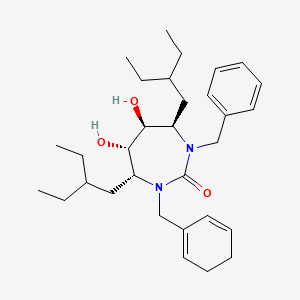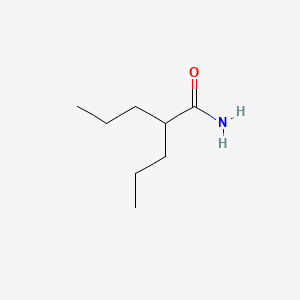
Valpromide
Vue d'ensemble
Description
Valpromide, marketed as Depamide by Sanofi-Aventis, is a carboxamide derivative of valproic acid. It is primarily used in the treatment of epilepsy and certain affective disorders. This compound is rapidly metabolized (approximately 80%) to valproic acid, which is another anticonvulsant. Despite this, this compound itself possesses anticonvulsant properties .
Applications De Recherche Scientifique
Valpromide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used as an anticonvulsant and mood stabilizer. .
Industry: Utilized in the production of pharmaceuticals and as a research chemical in various studies.
In Vivo
In vivo studies of propylpentanamide have been conducted in animals, including mice, rats, and rabbits. These studies have demonstrated that the compound has anti-inflammatory and analgesic properties, as well as anti-tumor and anti-cancer effects. It has also been found to have anti-convulsant and anti-epileptic effects.
In Vitro
In vitro studies of propylpentanamide have been conducted using cell cultures. These studies have shown that the compound has anti-inflammatory and analgesic properties, as well as anti-tumor and anti-cancer effects. It has also been found to have anti-convulsant and anti-epileptic effects. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
Valpromide exerts its effects primarily through its conversion to valproic acid. Valproic acid increases the levels of gamma-aminobutyric acid (GABA) in the brain, which helps to stabilize neuronal activity and prevent seizures. This compound itself also inhibits liver microsomal epoxide hydrolase, which can affect the metabolism of other drugs .
Similar Compounds:
Valproic Acid: The parent compound of this compound, used as an anticonvulsant and mood stabilizer.
Valnoctamide: Another amide derivative of valproic acid with similar anticonvulsant properties.
Carbromide: A related compound with anticonvulsant activity.
Uniqueness of this compound: this compound is unique in its rapid conversion to valproic acid while retaining its own anticonvulsant properties. It may produce more stable plasma levels than valproic acid or sodium valproate and may be more effective at preventing febrile seizures .
Activité Biologique
Propylpentanamide has been found to have anti-inflammatory and analgesic properties, as well as anti-tumor and anti-cancer effects. It has also been found to have anti-convulsant and anti-epileptic effects. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
Propylpentanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which leads to decreased production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been found to inhibit the activity of certain receptors, such as the serotonin receptor (5-HT).
Avantages Et Limitations Des Expériences En Laboratoire
Propylpentanamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is straightforward. Additionally, its biological activity is well-established, and it has a variety of applications in scientific research. However, it should be noted that the compound is toxic and should be handled with caution.
Orientations Futures
Propylpentanamide has a variety of potential future applications. It could be used as an anti-inflammatory and analgesic agent in the treatment of a variety of conditions, such as arthritis, cancer, and epilepsy. Additionally, it could be used as an anti-microbial agent, as it has been found to inhibit the growth of certain bacteria and fungi. It could also be used as an anti-cancer agent, as it has been found to have anti-tumor and anti-cancer effects. Finally, it could be used in the development of new drugs, as its pharmacodynamic effects are well-established.
Analyse Biochimique
Biochemical Properties
Valpromide interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 2C11 rat isoform . The uptake mechanism for this compound is protein-mediated, dependent on pH and the proton gradient, and shows strong substrate structure specificity .
Cellular Effects
This compound has been proposed as a potential anticancer agent due to its improved antiproliferative effects in some cancer cell lines . It has been shown to have better antiproliferative activity than valproic acid in different cancer cell lines .
Molecular Mechanism
It is known that it is rapidly metabolized to valproic acid . It has some special characteristics, such as its inhibition of the enzyme epoxide hydrolase, which is responsible for the metabolism of carbamazepine-10,11-epoxide .
Temporal Effects in Laboratory Settings
It is known that this compound is metabolized by CYP enzymes, yielding a hydroxylated metabolite .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 2C11 rat isoform
Transport and Distribution
It is known that this compound is taken up against an electrochemical gradient in a dose-dependent manner .
Subcellular Localization
It is known that this compound interacts with CYP2C11 as a type I ligand .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Valpromide is synthesized through the reaction of valproic acid with ammonia. This process involves an intermediate acid chloride.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is obtained as a white crystalline powder with a melting point of 125-126°C .
Analyse Des Réactions Chimiques
Types of Reactions: Valpromide undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to valproic acid in the presence of water.
Oxidation: It can undergo oxidation reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the amide group.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Valproic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted amides depending on the nucleophile used.
Propriétés
IUPAC Name |
2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOMUFTZPTXCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023734 | |
| Record name | Valpromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2430-27-5 | |
| Record name | Valpromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valpromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valpromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valpromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALPROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUA6CWU76G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

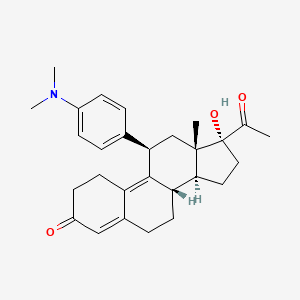
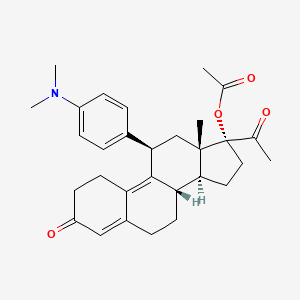
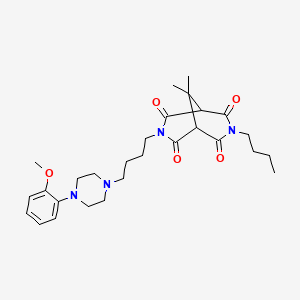
![5-(4-Methylphenyl)-4-pyrrolidinylthiopheno[2,3-d]pyrimidine](/img/structure/B1683394.png)
